molecular formula C15H15NS B14252903 Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- CAS No. 385368-37-6

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-

Katalognummer: B14252903
CAS-Nummer: 385368-37-6
Molekulargewicht: 241.4 g/mol
InChI-Schlüssel: JMBJPURHVKGHOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanamine core with a 4-(methylthio)phenyl group attached via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- typically involves the reaction of benzenemethanamine with 4-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar in structure but lacks the 4-(methylthio)phenyl group.

    Benzenemethanamine, N-methyl-: Contains a methyl group instead of the 4-(methylthio)phenyl group.

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Features a different substitution pattern on the aromatic ring.

Uniqueness

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

385368-37-6

Molekularformel

C15H15NS

Molekulargewicht

241.4 g/mol

IUPAC-Name

N-benzyl-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C15H15NS/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

JMBJPURHVKGHOK-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C=NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.